molecular formula C8H5ClO3 B8529764 Phenyl chloroglyoxylate CAS No. 51719-70-1

Phenyl chloroglyoxylate

Cat. No. B8529764
Key on ui cas rn: 51719-70-1
M. Wt: 184.57 g/mol
InChI Key: PNOYGMCDBUDMFV-UHFFFAOYSA-N
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Patent
US05892091

Procedure details

The decarbonylation reaction was repeated in the manner as described in Example 70, except that the amount of tetraphenylphosphonium chloride was changed as set forth in Table 11, that the phenyl chloroglyoxylate was replaced with 1.396 mmol. of 4-methoxyphenyl chloroglyoxylate (4-MeO--PCG), and that the reaction temperature and reaction period were changed as set forth in Table 11. The results are also set forth in Table 11.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-methoxyphenyl chloroglyoxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1]C(=O)C(OC1C=CC=CC=1)=O.ClC(=O)[C:15]([O:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=1)=[O:16]>[Cl-].C1([P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:1][C:15]([O:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=1)=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)OC1=CC=CC=C1)=O
Step Two
Name
4-methoxyphenyl chloroglyoxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)OC1=CC=C(C=C1)OC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C1(=CC=CC=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The decarbonylation reaction

Outcomes

Product
Name
Type
Smiles
ClC(=O)OC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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